2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile
CAS No.: 5556-89-8
Cat. No.: VC11811653
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5556-89-8 |
|---|---|
| Molecular Formula | C13H12N2O3 |
| Molecular Weight | 244.25 g/mol |
| IUPAC Name | 2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile |
| Standard InChI | InChI=1S/C13H12N2O3/c1-16-11-6-13(18-3)12(17-2)5-10(11)4-9(7-14)8-15/h4-6H,1-3H3 |
| Standard InChI Key | FKXBJORZHOGQRN-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1C=C(C#N)C#N)OC)OC |
| Canonical SMILES | COC1=CC(=C(C=C1C=C(C#N)C#N)OC)OC |
Introduction
2-[(2,4,5-Trimethoxyphenyl)methylidene]propanedinitrile is a synthetic organic compound with a complex structure that includes a trimethoxyphenyl group attached to a propanedinitrile backbone. This compound is used in various chemical and pharmaceutical applications due to its unique properties.
Synthesis and Availability
2-[(2,4,5-Trimethoxyphenyl)methylidene]propanedinitrile can be synthesized through various organic reactions, such as the Knoevenagel condensation, which involves the reaction of a trimethoxybenzaldehyde with propanedinitrile in the presence of a base. This compound is commercially available from suppliers like ChemDiv and EvitaChem in various formats, including glass vials and 96-tube racks .
Availability Formats
| Format | Description |
|---|---|
| Glass Vials | 0.5–50 mg of dry powder in single glass vials |
| 96-tube Racks | 100 μL of 10 mM solution in sealed tubes |
Physical and Chemical Data
| Property | Value |
|---|---|
| Molecular Weight | 244.25 g/mol |
| Partition Coefficient (logP) | 1.591 |
| Water Solubility (LogSw) | -1.53 |
| Polar Surface Area | 57.242 Å |
Potential Applications
While specific applications of 2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile are not widely documented, compounds with similar structures are often explored for their potential biological activities, such as antimicrobial or antiviral properties. The presence of methoxy groups can enhance biological activity by increasing the compound's ability to interact with biological targets .
Future Research Directions
Future studies could focus on evaluating the biological activities of this compound, exploring its potential as a lead molecule for drug development, or investigating its utility in chemical synthesis as a building block for more complex molecules.
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